2-Hydroxypentanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
2-hydroxypentanamide |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) |
InChI Key |
DPSHJKZKKFYEHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Hydroxypentanamide
Stereoselective and Chiral Synthesis of 2-Hydroxypentanamide Derivatives
Achieving stereoselective synthesis of this compound derivatives is paramount when specific enantiomers are required. This typically involves establishing the chiral center at the α-carbon (C-2) either during the synthesis of a precursor or through resolution techniques.
Asymmetric Synthesis Approaches for Chiral Centers
Several strategies focus on the enantioselective construction of the α-hydroxy motif, which is then incorporated into the amide structure. Asymmetric synthesis of α-hydroxy acids, which can subsequently be converted to amides, is a well-established route. For instance, catalytic asymmetric hydrogenation of ketoamides using catalysts like Ir/f-amphox has demonstrated the ability to produce chiral α-hydroxy amides with high enantioselectivities, often exceeding 99% ee researchgate.net. Similarly, the use of chiral catalysts in reactions like the Henry addition, followed by Umpolung Amide Synthesis (UmAS), can lead to chiral α-oxy amides nih.gov. Magnesium-catalyzed asymmetric synthesis has also been employed for creating chiral hydroxyl or amino acid skeletons, which serve as precursors for chiral hydroxy acid-type structures rsc.org.
Ring-Opening Reactions for Chiral Hydroxypentanamide Precursors
A notable strategy for accessing chiral this compound derivatives involves the ring-opening of cyclic precursors, particularly lactones. γ-Valerolactone, a readily available cyclic ester, can undergo ring-opening amidation with chiral amines. This process yields diastereomeric amides, which can then be separated clockss.org. For example, reaction of γ-valerolactone with (R)-(+)-1-phenylethylamine can produce diastereomeric N-(R)-1-phenylethyl-4-hydroxypentanamides clockss.org. Another example involves the ring opening of substituted furanones with reagents like lithium hydroxide, yielding substituted hydroxypentanamides drugfuture.com.
Enantiomeric Control in Amide Bond Formation
Controlling enantiomeric purity during amide bond formation is critical. While direct enantioselective amidation of achiral 2-hydroxypentanoic acid is less common, methods focus on coupling chiral precursors or resolving intermediates. Kinetic resolution of racemic 2-hydroxyamides using chiral acyl-transfer catalysts has been reported, offering a means to selectively react one enantiomer mdpi.com. Furthermore, the formation of amide bonds often involves activating the carboxylic acid group of a chiral α-hydroxy acid, for example, through peptide coupling reagents, ensuring the stereochemical integrity of the α-hydroxy center is maintained fishersci.it.
Diastereomeric Resolution Techniques for this compound Analogues
When racemic mixtures of this compound or its precursors are obtained, diastereomeric resolution is a powerful tool for isolating pure enantiomers. This typically involves reacting the racemate with an enantiomerically pure chiral reagent to form diastereomers, which possess different physical properties and can be separated. Common methods include:
Formation of Diastereomeric Salts: Reacting a racemic α-hydroxy acid precursor with a chiral amine (e.g., (R)-(+)-1-phenylethylamine) or a racemic amine with a chiral acid can yield diastereomeric salts. These salts can often be separated by fractional crystallization due to differences in solubility clockss.orglibretexts.orglibretexts.org. Subsequent hydrolysis or treatment of the separated salts liberates the individual enantiomers of the target compound or its precursor.
Chromatographic Separation: Diastereomeric amides, such as those derived from the ring-opening of γ-valerolactone with chiral amines, can sometimes be separated using chromatographic techniques like silica (B1680970) gel column chromatography, although this can be challenging for simpler structures clockss.org.
Non-Stereoselective Synthesis of this compound and Analogues
Non-stereoselective synthesis aims to produce this compound without specific control over the stereochemistry at the C-2 position, often yielding a racemic mixture.
General Amidation Procedures, including Acid Chloride Coupling
The most straightforward methods for synthesizing this compound involve the amidation of 2-hydroxypentanoic acid.
Acid Chloride Coupling: A common approach is to convert 2-hydroxypentanoic acid into its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] fishersci.itcommonorganicchemistry.comlibretexts.org. The isolated acid chloride is then reacted with ammonia (B1221849) or a primary/secondary amine in the presence of a base (e.g., triethylamine, DIEA) to form the amide fishersci.itcommonorganicchemistry.comlibretexts.org. This reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature.
Reaction Example:
2-Hydroxypentanoic acid + SOCl₂ → 2-Hydroxypentanoyl chloride
2-Hydroxypentanoyl chloride + NH₃ → this compound + HCl
Direct Amidation: Direct coupling of 2-hydroxypentanoic acid with ammonia or amines can also be achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, facilitating reaction with the amine fishersci.it.
Ester Aminolysis: Another route involves the aminolysis of esters of 2-hydroxypentanoic acid. For instance, methyl 2-hydroxypentanoate (B1253771) can react with ammonia in methanol (B129727) to yield this compound molaid.com.
Compound List:
this compound
2-Hydroxypentanoic acid
γ-Valerolactone
Ammonia
(R)-(+)-1-phenylethylamine
Thionyl chloride
Oxalyl chloride
Acid chlorides
Amides
Chiral amines
Chiral acids
Diastereomers
Enantiomers
Ketoamides
α-hydroxyamides
β-hydroxyamides
α-hydroxy acids
Chiral cyanohydrins
Chiral lithium amide
Chiral copper(II) bis(oxazoline) catalyst
Chiral Schiff-base titanium complex
Ir/f-amphox catalyst
N-hydroxypentanamide
5-hydroxy-N-(2-hydroxyethyl)-pentanamide
N,N'-1,2-ethanediylbis-(4-hydroxy-pentanamide)
(R)-5-Guanidino-2-hydroxypentanoic acid
2-Hydroxypentanoyl chloride
Methyl 2-hydroxypentanoate
Structure Activity Relationship Sar Studies and Molecular Design of 2 Hydroxypentanamide Analogues
Computational Methodologies for SAR Elucidation
Computational approaches are instrumental in elucidating the SAR of 2-Hydroxypentanamide derivatives, guiding the design of more potent and specific inhibitors.
Molecular docking is a key technique used to predict the binding orientation and affinity of this compound analogues to target enzymes. Studies have explored the binding modes of such compounds with various enzymes, including proteases. For instance, this compound itself has been identified as a ligand in complex with the SARS-CoV-2 main protease (PDB ID: 7MNG). This structural information provides a basis for understanding critical interactions, such as hydrogen bonding and hydrophobic contacts, that contribute to inhibitory activity. Docking studies on this compound derivatives against proteases aim to identify key pharmacophoric features responsible for binding within the enzyme's active site, facilitating the design of more effective inhibitors. While specific docking scores and detailed analyses for other target enzymes like Histone Deacetylase (HDAC), Urease, 5-Lipoxygenase (5-LOX), and Renin are not extensively detailed in the initial search results, the general approach involves evaluating the binding energy and identifying key residues involved in ligand-enzyme interactions.
Molecular dynamics (MD) simulations provide insights into the temporal stability of ligand-protein complexes and the dynamic nature of molecular interactions. By simulating the movement of atoms and molecules over time, MD can reveal crucial information about the conformational changes of both the ligand and the enzyme upon binding. While direct mentions of MD simulations specifically for this compound analogues targeting the enzymes listed (HDAC, Protease, Urease, 5-LOX, Renin) are limited in the provided search results, this methodology is typically employed to refine docking poses, assess binding stability, and understand the dynamic SAR. For example, understanding the flexibility of the this compound scaffold and its derivatives within the active site of a target enzyme can explain differences in inhibitory potency.
In silico prediction tools are utilized to forecast various pharmacological properties of this compound derivatives, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). This helps in prioritizing compounds for synthesis and experimental testing. For example, research on 2-oxoamides, which share structural similarities with 2-hydroxypentanamides, has focused on reducing lipophilicity to improve ADME properties while maintaining inhibitory activity. While specific predictions for this compound analogues against the listed enzymes are not explicitly detailed, these methods are crucial for early-stage drug discovery to identify promising candidates with favorable pharmacokinetic profiles.
QSAR modeling establishes mathematical relationships between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR models would correlate structural descriptors (e.g., lipophilicity, electronic properties, steric factors) with inhibitory potency against specific enzymes. Such models are vital for predicting the activity of novel, unsynthesized compounds and for guiding the optimization of lead structures. Although specific QSAR models for this compound derivatives targeting HDAC, Urease, 5-LOX, or Renin were not found in the initial search, this approach is standard in medicinal chemistry for rational drug design.
Rational Design and Synthesis of Bioactive this compound Derivatives
The rational design of this compound derivatives aims to create molecules with enhanced potency, selectivity, and desirable pharmacokinetic properties for specific therapeutic targets.
Protease Inhibitors: Research has indicated the potential of this compound derivatives as protease inhibitors. For instance, compounds based on the this compound scaffold have been investigated for their inhibitory activity against SARS-CoV-2 main protease and various cathepsins. The design principles often involve incorporating features that mimic the transition state of the enzyme's substrate or interacting with key active site residues. For example, the presence of a hydroxyl group at the C2 position and an amide functionality can contribute to hydrogen bonding interactions within the protease active site. Modifications at various positions of the pentanamide (B147674) chain or the amide nitrogen are explored to optimize binding affinity and selectivity.
5-Lipoxygenase (5-LOX) and Other Inflammatory Enzymes: Studies on related structures, such as 5-(4-(Hexyloxy)phenoxy)-2-hydroxypentanamide, have demonstrated inhibitory activity against cytosolic group IVA phospholipase A2 (cPLA2), an enzyme involved in inflammatory pathways. While not directly 5-LOX, cPLA2 plays a role in the arachidonic acid cascade, which is closely linked to 5-LOX activity. Design principles for inhibitors targeting inflammatory enzymes like cPLA2 or 5-LOX often focus on incorporating lipophilic groups, aromatic rings, and hydrogen-bonding functionalities to interact with hydrophobic pockets and catalytic residues within the enzyme's active site. The hydroxyl and amide groups of the this compound scaffold offer sites for derivatization to enhance these interactions.
Histone Deacetylase (HDAC), Urease, and Renin Inhibitors: Specific research detailing the design of this compound derivatives as inhibitors for HDAC, Urease, or Renin was not found in the initial search. However, general design principles for these enzyme classes can be extrapolated. For HDAC inhibitors, common features include a zinc-binding group (e.g., hydroxamic acid, thiol), a linker, and a capping group that interacts with the enzyme surface. For Urease inhibitors, design often targets the active site nickel ions or surrounding residues. Renin inhibitors typically mimic the angiotensinogen (B3276523) substrate, often featuring a transition-state analog or a specific peptide backbone. Future research could explore the incorporation of these key pharmacophores onto the this compound scaffold to develop novel inhibitors for these targets.
Chemical Space Exploration and Scaffold Diversification
Chemical space exploration for this compound and its derivatives involves the synthesis and evaluation of a diverse range of analogues. This process aims to discover novel compounds with enhanced biological activity or altered physicochemical properties. Research in this area has explored modifications to various parts of the this compound structure, including the alkyl chain, the hydroxyl group, and the amide functionality.
One notable area of exploration involves derivatives designed as inhibitors for specific enzymes, such as cytosolic group IVA phospholipase A2 (GIVA cPLA2) uoa.gr. In this context, researchers have synthesized analogues by incorporating structural motifs like phenoxy-alkyl chains, for example, 5-(4-(hexyloxy)phenoxy)-2-hydroxypentanamide. The objective of such modifications is often to reduce lipophilicity while preserving or enhancing in vitro inhibitory activity, thereby improving the compound's drug-like properties uoa.gr.
Furthermore, SAR studies have investigated the impact of stereochemistry and functional group variations. For instance, comparative studies on the susceptibility of related pentanamide derivatives to enzymatic hydrolysis have highlighted the importance of specific substitutions. In one such investigation, the introduction of a hydroxyl group at the C2 position of an N-(3,4-Dichlorophenyl)pentanamide scaffold, compared to a methyl group, demonstrated a significant difference in activity, suggesting that the hydroxyl moiety plays a crucial role in the compound's interaction with the target enzyme semanticscholar.org.
Gel Permeation Chromatography (GPC) for Polymer Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful chromatographic technique primarily employed for the separation and characterization of polymers and macromolecules based on their size or hydrodynamic volume in solution conferenceworld.infilab.frchromtech.comrqmplus.comeag.comwikipedia.org. The fundamental principle of GPC involves passing a solution of the sample through a column packed with porous gel beads, which act as the stationary phase. Larger molecules, unable to penetrate the pores of the stationary phase, elute from the column more rapidly. In contrast, smaller molecules can enter the pores, increasing their path length and thus eluting later conferenceworld.inrqmplus.comeag.comwikipedia.orgslideshare.net.
GPC is indispensable in polymer science for determining critical parameters such as molecular weight distribution (MWD), average molecular weights (e.g., number-average molecular weight, Mn, and weight-average molecular weight, Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn conferenceworld.infilab.freag.comwikipedia.orgintertek.com. These parameters are crucial as they significantly influence the physical and chemical properties of polymeric materials, including their viscosity, mechanical strength, and thermal stability conferenceworld.in. Advanced GPC systems often incorporate multiple detectors, such as refractive index (RI), UV/Vis, light scattering (LS), and viscometers, to provide more comprehensive information about the polymer's composition, size, and branching wikipedia.orgwaters.com.
While this compound itself is a small molecule and not a polymer, GPC would be relevant in research contexts where it might be used as a monomer or comonomer in polymer synthesis, or if it were a component in a polymer formulation. In such scenarios, GPC would be the standard technique used to characterize the molecular weight distribution and other size-related properties of the resulting polymer conferenceworld.infilab.freag.comintertek.com. For instance, if this compound were polymerized, GPC would be essential for analyzing the chain lengths and homogeneity of the synthesized polymer.
Chiral Analytical Separations
Chirality, a property of molecules that exist as non-superimposable mirror images (enantiomers), is a critical aspect of chemical and biological systems. Many biologically active compounds, including pharmaceuticals, exhibit different activities or potencies depending on their specific enantiomeric form phenomenex.comchiralpedia.comhumanjournals.com. Therefore, the ability to separate and quantify these enantiomers is paramount in research and development.
This compound possesses a chiral center at the second carbon atom (C2) due to the presence of the hydroxyl group and the amide group attached to it, alongside a hydrogen atom and the remaining carbon chain nih.gov. This means that this compound exists as a pair of enantiomers: (R)-2-Hydroxypentanamide and (S)-2-Hydroxypentanamide. The precise determination of the ratio of these enantiomers, often expressed as enantiomeric excess (ee), is crucial for understanding the stereochemical purity of synthesized samples.
Chiral HPLC for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a widely established and highly effective technique for the separation and quantification of enantiomers phenomenex.comchiralpedia.comhumanjournals.commdpi.comslideshare.net. This method relies on the use of chiral stationary phases (CSPs) within the HPLC column. CSPs are designed to interact differently with each enantiomer of a chiral compound, leading to differential retention times and thus enabling their separation phenomenex.comslideshare.nettripod.com. The separation mechanism typically involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, based on various intermolecular forces such as hydrogen bonding, pi-pi interactions, and hydrophobic effects tripod.com.
Enantiomeric Excess (ee) is a quantitative measure of the purity of a chiral substance with respect to its enantiomers. It is defined as the absolute difference between the percentages of the two enantiomers, or more commonly calculated from the peak areas obtained in chiral chromatography:
A sample with an ee of 0% is a racemic mixture (equal amounts of both enantiomers), while an ee of 100% indicates a sample composed of a single enantiomer wikipedia.org.
While specific published research detailing the chiral HPLC analysis of this compound for enantiomeric excess determination was not extensively found in the initial search, the principles of chiral HPLC are directly applicable. If this compound were synthesized asymmetrically or resolved, chiral HPLC would be the method of choice to verify its enantiomeric purity.
For instance, a typical chiral HPLC analysis for determining the ee of this compound would involve:
Column Selection: Choosing an appropriate chiral stationary phase (e.g., based on polysaccharide derivatives, cyclodextrins, or protein phases) known to separate similar chiral amides.
Mobile Phase Optimization: Selecting a mobile phase (e.g., mixtures of hexane (B92381) and isopropanol, often with a small amount of additive like diethylamine) that provides optimal separation and resolution of the enantiomers.
Detection: Using a suitable detector, such as a UV detector, to monitor the eluting peaks.
Quantification: Measuring the peak areas of the separated (R)- and (S)-2-Hydroxypentanamide enantiomers and calculating the enantiomeric excess using the formula above.
Illustrative Data Table for Chiral HPLC Analysis of this compound
The following table presents a hypothetical set of results that might be obtained from a chiral HPLC analysis of a synthesized sample of this compound. This table is illustrative and based on typical outcomes for such analyses.
| Parameter | Value | Unit | Notes |
| Analyte | This compound | ||
| Chiral Column | Chiralpak AD-H (Illustrative) | Polysaccharide-based CSP | |
| Mobile Phase | Hexane : Isopropanol (90:10 v/v) | With 0.1% Diethylamine | |
| Flow Rate | 1.0 | mL/min | |
| Column Temperature | 25 | °C | |
| Detection Wavelength | 210 | nm | Typical for amide detection |
| Injection Volume | 20 | µL | |
| Retention Time (R) | 8.5 | min | Retention time for the (R)-enantiomer |
| Retention Time (S) | 11.2 | min | Retention time for the (S)-enantiomer |
| Peak Area (R) | 150,000 | Counts | Area of the (R)-enantiomer peak |
| Peak Area (S) | 350,000 | Counts | Area of the (S)-enantiomer peak |
| Enantiomeric Purity | 42.9 | % ee | Calculated as ( |
| Major Enantiomer | (S)-2-Hydroxypentanamide | Based on higher peak area | |
| Minor Enantiomer | (R)-2-Hydroxypentanamide | Based on lower peak area |
Applications in Chemical Research
Building Block in Organic Synthesis
As an alpha-hydroxy amide, this compound possesses two key functional groups that can be selectively manipulated. The hydroxyl group can be readily functionalized (e.g., acylated, alkylated) or oxidized, while the amide can undergo hydrolysis, reduction, or participate in cyclization reactions. This dual reactivity makes it a valuable building block for constructing diverse organic molecules. For example, chiral variants of alpha-hydroxy amides are crucial in asymmetric synthesis, enabling the creation of enantiomerically pure compounds essential for pharmaceuticals and fine chemicals researchgate.netnih.gov.
Precursor for Bio-based Polymers
The presence of hydroxyl groups, alongside the amide linkage, suggests potential applications in polymer science. Related compounds, such as N,N'-1,2-ethanediylbis-(4-hydroxy-pentanamide) and 4-hydroxy-N-(2-hydroxyethyl)-pentanamide, have been explored as diol monomers for the synthesis of novel polyurethanes researchgate.netgptechftui.comscientific.net. These studies indicate that functionalized pentanamides can serve as precursors derived from biomass (e.g., γ-valerolactone), aligning with the growing demand for sustainable polymer chemistry. While this compound itself might not be directly used in these specific examples, its structural motif is relevant to this field.
Potential in Medicinal Chemistry Research
The alpha-hydroxy amide functionality is present in various biologically active molecules and natural products researchgate.netnih.govpsu.edu. For instance, their derivatives have shown promise as anti-HIV agents and are integral to the synthesis of certain pharmaceuticals researchgate.netpsu.edu. The ability to introduce chirality at the alpha-carbon is particularly important in medicinal chemistry, as enantiomers can exhibit significantly different biological activities. Therefore, this compound could serve as a starting point or intermediate in the synthesis of novel drug candidates, where its structure can be modified to target specific biological pathways or enzymes.
Mechanistic Investigations of Biological Activity of 2 Hydroxypentanamide Derivatives
Enzymatic Inhibition Mechanisms of 2-Hydroxypentanamide Analogues
The biological activity of this compound derivatives is largely characterized by their ability to inhibit specific enzymes. Research has focused on understanding how these molecules interact with enzyme active sites, their selectivity profiles, and the kinetic parameters governing their inhibitory effects.
Histone Deacetylase (HDAC) Isoform Selectivity and Inhibition Kinetics
Histone deacetylases (HDACs) are critical regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. Hydroxypentanamide derivatives, particularly those incorporating a hydroxamic acid group, have emerged as potent HDAC inhibitors. The hydroxamic acid moiety acts as a zinc-binding group (ZBG), chelating the catalytic zinc ion within the HDAC active site, thereby blocking its deacetylase activity tandfonline.commdpi.comej-eng.org.
Research has focused on achieving isoform selectivity among the 11 human HDACs to mitigate off-target effects. Derivatives such as pyrimidin-2-ylthio-N-hydroxypentanamide have demonstrated selectivity towards Class I and Class IIb HDACs sci-hub.ruresearchgate.net. For instance, specific hydroxypentanamide-containing compounds have shown inhibitory activity against HDAC1 and HDAC6, with varying degrees of selectivity.
Table 1: HDAC Inhibition by Hydroxypentanamide Derivatives
| Compound Name/Class | Target Isoform | IC50 (nM) | IC50 (nM) | Selectivity Ratio (HDAC6/HDAC1) | Reference |
| Hybrid 4b (HDAC/Tubulin Inhibitor) | HDAC1 | 72.45 ± 4.35 | - | - | tandfonline.com |
| Hybrid 4b | HDAC6 | 68.66 ± 4.13 | - | ~1.0 | tandfonline.com |
| Hybrid 5c (HDAC/Tubulin Inhibitor) | HDAC1 | 78.60 | - | - | tandfonline.com |
| Hybrid 5c | HDAC6 | 145 | - | ~1.9 | tandfonline.com |
| Compound 5c (Thiazolyl-coumarin derivative) | HDAC1 | 39.7 | - | - | mdpi.com |
| Compound 5c | HDAC6 | 84.1 | - | ~2.1 | mdpi.com |
| Lead compound 22 (Pyrazole derivative) | HDAC1 | 35 (µM) | - | - | sci-hub.ru |
| (Note: SAHA, a reference inhibitor, shows IC50 values typically in the low nanomolar range for HDAC1 and HDAC6) |
The kinetic analysis of these inhibitors typically involves determining IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The structural features of the hydroxypentanamide derivatives, including the linker length and the nature of the cap group, significantly influence their potency and isoform selectivity nih.gov.
Proteolytic Enzyme Inhibition (e.g., Renin)
Derivatives incorporating the this compound scaffold have also been explored for their inhibitory effects on various proteases, including proteasomes and viral proteases.
Proteasome Inhibition: In studies investigating novel proteasome inhibitors, certain hydroxamic acid derivatives, some of which may incorporate related structural motifs, have demonstrated inhibitory activity. A subset of these compounds exhibited IC50 values below 10 μM against proteasomal activities core.ac.uk. The mechanism typically involves the hydroxamic acid group interacting with the catalytic threonine residue of the proteasome's active site.
Adenovirus Protease (AVP): Tetrapeptide nitrile-based derivatives, with which hydroxypentanamide has been associated in synthetic contexts, have shown potent inhibition of Adenovirus protease (AVP), achieving IC50 values in the picomolar range mdpi.com. This suggests that the hydroxypentanamide scaffold, when appropriately functionalized, can contribute to high-affinity binding to viral proteases.
Cathepsin Inhibition: While not directly demonstrating inhibition by hydroxypentanamide derivatives themselves, this compound has been utilized as a synthetic intermediate in the development of compounds investigated for their potential to inhibit cysteine proteases like cathepsins patentbuddy.com. Cathepsins are involved in various physiological and pathological processes, including bone resorption and cancer progression.
No specific data was found directly linking this compound derivatives to renin inhibition in the provided search results.
Urease Enzyme Active Site Interactions
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its active site contains two nickel ions bridged by a carbamylated lysine (B10760008) residue, and is crucial for the enzyme's catalytic function unifi.itnih.gov. The active site is often protected by a flexible loop or "flap" that undergoes conformational changes upon substrate binding unifi.itnih.govbiorxiv.org.
While direct kinetic data for specific this compound derivatives as urease inhibitors were not explicitly detailed in the provided snippets, the compound has been mentioned in the context of urease inhibition studies unifi.itudla.cl. The mechanism of urease inhibition typically involves compounds interacting with the nickel ions or key amino acid residues, such as cysteine residues on the active site flap, to block urea hydrolysis unifi.itnih.govresearchgate.net. Computational studies suggest that inhibitors can bind to the active site, potentially stabilizing an open conformation of the flap or coordinating with the nickel ions unifi.itnih.govbiorxiv.org. Further research would be needed to elucidate the specific interactions and kinetic profiles of this compound derivatives with urease.
5-Lipoxygenase (5-LO) Pathway Modulation
The 5-lipoxygenase (5-LO) pathway is central to the production of inflammatory lipid mediators, leukotrienes (LTs), from arachidonic acid nih.govfrontiersin.org. Inhibition of this pathway is a therapeutic strategy for inflammatory diseases such as asthma and liver fibrosis frontiersin.orgnih.gov.
Novel oxazolidinone hydroxamic acid derivatives, which can be considered related to the hydroxypentanamide scaffold, have been investigated as 5-LO inhibitors. For example, compound PH-241, a derivative featuring an oxazolidinone core and a hydroxamic acid moiety, demonstrated significant inhibitory activity against 5-LO enzyme activity and leukotriene release, showing potency comparable to the established inhibitor zileuton (B1683628) nih.gov.
Table 2: 5-Lipoxygenase (5-LO) Inhibition by Related Derivatives
| Compound Name/Class | Target Activity | IC50 (µM) | Reference |
| PH-241 (Oxazolidinone hydroxamic acid derivative) | 5-LO enzyme activity | 0.2 | nih.gov |
| Zileuton (Reference inhibitor) | 5-LO enzyme activity | 0.4 | nih.gov |
| PH-241 | Mast cell LT release | 0.2 | nih.gov |
| (Note: Other derivatives showed good to excellent activity in various test systems) |
These findings suggest that the hydroxypentanamide-related structures can effectively modulate the 5-LO pathway by directly inhibiting the enzyme or blocking the release of inflammatory mediators.
Botulinum Neurotoxin A Light Chain Inhibition
Botulinum neurotoxin A (BoNT/A) light chain (LC) is a zinc-dependent metalloprotease responsible for cleaving the SNARE protein SNAP-25, leading to paralysis. Inhibiting this protease is a key strategy for developing countermeasures against BoNT/A intoxication nih.govmdpi.com. Hydroxamic acid derivatives, including those related to the hydroxypentanamide structure, have been developed as potent inhibitors of BoNT/A LC nih.govnih.gov.
Cellular and Molecular Responses to this compound Derivatives
Impact on Cellular Proliferation and Growth Regulation
Many therapeutic agents, including various chemical derivatives, exert their effects by modulating cellular proliferation. Studies on related compounds, particularly HDAC inhibitors, have shown a significant impact on the growth regulation of cancer cells. For instance, derivatives of 2,2'-bipyridine (B1663995) have demonstrated a dose-dependent reduction in the colony formation capacity of HepG2 cells, indicating an inhibition of proliferation dovepress.com. Similarly, arctigenin (B1665602) derivatives have shown superior antiproliferative effects against cell lines like MV411 rsc.org.
The mechanisms by which these derivatives inhibit proliferation can be multifaceted. Some compounds may interfere with cell cycle progression, leading to arrest at specific phases, such as G1 or G2/M google.com. Others might induce reactive oxygen species (ROS) accumulation, which can disrupt cellular homeostasis and consequently inhibit growth dovepress.com. The precise impact of this compound derivatives on cellular proliferation would likely depend on their specific structural modifications, but the general principle involves disrupting the tightly regulated processes that govern cell division and growth.
Table 1: Observed Effects of Selected Derivatives on Cellular Proliferation
| Derivative Class/Example | Target Cell Line | Observed Effect on Proliferation | Potential Mechanism(s) | Reference |
| 2,2'-Bipyridine derivatives | HepG2 cells | Reduced colony formation capacity | ROS accumulation, mitochondrial dysfunction | dovepress.com |
| Arctigenin derivatives (e.g., B7) | MV411 cells | Superior antiproliferative effects | Apoptosis induction (Caspase-3 mediated) | rsc.org |
| Thiazolyl-coumarin derivatives (e.g., 5b, 8b) | Cardiac fibroblasts (CFs) | >50% inhibition at 1 μM | HDAC inhibition | mdpi.com |
| 3,4,5-Trimethoxyphenyl-based derivatives | Cancer cell lines | Promising growth inhibition | Dual EGFR/HDAC inhibition | nih.gov |
Induction of Programmed Cell Death (Apoptosis) Pathways
The induction of apoptosis, or programmed cell death, is a critical mechanism by which many anti-cancer agents operate. Derivatives that inhibit histone deacetylases (HDACs) have been frequently associated with the induction of apoptosis through both intrinsic and extrinsic pathways nih.govnih.gov. For example, 2,2'-bipyridine derivatives have been shown to induce apoptosis in HepG2 cells by causing mitochondrial membrane depolarization and nuclear morphological alterations indicative of apoptosis dovepress.com. Arctigenin derivatives, such as compound B7, have been demonstrated to induce apoptosis in MV411 cells mediated by Caspase-3 activation rsc.org.
The intrinsic apoptotic pathway is often triggered by intracellular stress signals, leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c nih.gov. HDAC inhibitors can contribute to this by altering the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, or by inducing DNA damage and oxidative stress nih.govnih.gov. The extrinsic pathway is initiated by death receptor signaling, but the intrinsic pathway is more commonly implicated with HDAC inhibitors.
Table 2: Mechanisms of Apoptosis Induction by Selected Derivatives
| Derivative Class/Example | Target Cell Line | Apoptosis Induction Mechanism(s) | Key Mediators/Pathways | Reference |
| 2,2'-Bipyridine derivatives | HepG2 cells | Mitochondrial membrane depolarization, ROS accumulation | Intrinsic pathway | dovepress.com |
| Arctigenin derivatives (B7) | MV411 cells | Caspase-3 mediated apoptosis | Caspase-3 activation | rsc.org |
| HDAC inhibitors (general) | Various cancer cells | Intrinsic apoptotic pathway, mitochondrial damage | Bcl-2 family proteins, Bid cleavage | nih.gov |
| 2-Acetylpyrrole (B92022) derivatives (e.g., compound 20) | RPMI-8226 cells | Enhanced histone H3 acetylation, apoptosis induction | Histone acetylation | mdpi.comnih.gov |
Influence on Cellular Differentiation Processes
Cellular differentiation is a complex process where cells become specialized. Aberrant epigenetic mechanisms, including those involving histone modifications, can lead to the arrest of differentiation inflibnet.ac.in. HDAC inhibitors, by modulating histone acetylation, can therefore influence cellular differentiation processes. For example, HDACs are known to regulate gene expression that is critical for cell differentiation, and their inhibition can alter these pathways inflibnet.ac.ingoogle.com.
While specific examples directly linking this compound derivatives to differentiation are not detailed in the provided snippets, the broader class of HDAC inhibitors has been shown to influence differentiation. For instance, MEF-2 (Myocyte enhancer factor) plays a critical role in cell differentiation, and its interaction with HDACs is a key regulatory mechanism researchgate.net. Modulating HDAC activity can therefore impact the expression of transcription factors and downstream genes that govern differentiation. Some studies also suggest that ROS can act as signaling mediators to promote cell migration and differentiation, and compounds that modulate ROS levels might influence these processes nih.gov.
Table 3: Influence of Epigenetic Modulators on Cellular Differentiation
| Compound Class/Mechanism | Biological Process Affected | Key Molecular Players | Potential Impact on Differentiation | Reference |
| HDAC inhibitors | Gene expression, Chromatin structure | Histones, Transcription factors (e.g., MEF-2) | Can promote or inhibit differentiation depending on context | inflibnet.ac.ingoogle.comresearchgate.net |
| ROS Modulators | Signaling pathways | NOX, Mitochondria, PI3K/Akt, p38, ERK | Can promote differentiation | nih.gov |
Acetylation of Histone and Non-Histone Proteins
Histone acetylation is a fundamental epigenetic mechanism that regulates gene transcription. This process is dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs) google.comd-nb.infonih.gov. HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression, while HATs add acetyl groups, promoting chromatin relaxation and gene activation google.comnih.gov.
Beyond histones, a vast number of non-histone proteins are also subject to acetylation, influencing a wide array of cellular functions including enzymatic activity, protein stability, and subcellular localization d-nb.infonih.gov. HDAC inhibitors are known to increase the global levels of protein acetylation, including both histones and non-histone proteins nih.govmdpi.comnih.govresearchgate.netnih.gov. For example, compound 20, a 2-acetylpyrrole derivative, was shown to enhance histone H3 acetylation in RPMI-8226 cells mdpi.comnih.gov. Similarly, arctigenin derivative B7 significantly increased cellular acetylation levels rsc.org.
The acetylation of non-histone proteins can directly alter the function of key molecules involved in cellular processes. For instance, transcription factors can be acetylated, affecting their DNA binding affinity and nuclear translocation nih.govresearchgate.net. HDACs can also deacetylate non-histone proteins like α-tubulin, which is crucial for cancer cell migration and proliferation tandfonline.com. The precise targets and consequences of non-histone protein acetylation by specific this compound derivatives would require targeted investigation.
Future Directions and Emerging Research Avenues for 2 Hydroxypentanamide
Development of Novel Synthetic Routes and Methodologies
The synthesis of α-hydroxy amides, such as 2-Hydroxypentanamide, is a field ripe for innovation, with a strong emphasis on efficiency, stereoselectivity, and sustainability. researchgate.net Traditional methods for amide bond formation often require harsh conditions and stoichiometric activating agents, leading to significant waste. scispace.com Modern synthetic chemistry is moving towards more elegant and environmentally benign strategies.
Future efforts in the synthesis of this compound are likely to focus on several key areas:
Enantioselective Synthesis: The chiral center at the C2 position of this compound means that enantiomerically pure forms are highly desirable, particularly for biological applications. The development of catalytic asymmetric methods to produce specific stereoisomers is a significant research frontier. nih.gov Approaches avoiding the use of α-hydroxy carboxylic acid intermediates, which can be prone to epimerization, are of particular interest. nih.gov
Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. Lipases, for instance, have been successfully employed in the direct amidation of carboxylic acids. nih.gov Research into identifying or engineering enzymes that can efficiently produce this compound from readily available precursors could revolutionize its production.
Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic route design. researchgate.net This includes the use of greener solvents, catalytic methods to minimize waste, and solvent-free reaction conditions. semanticscholar.orgsigmaaldrich.com For instance, boric acid has been demonstrated as a simple and effective catalyst for amide synthesis under solvent-free conditions. researchgate.net
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Asymmetric Catalysis | High enantiomeric purity, potential for high yields. | Development of novel chiral catalysts, optimization of reaction conditions. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering, process optimization. |
| Green Chemistry Approaches | Reduced waste, lower environmental impact, use of renewable resources. | Solvent-free reactions, use of non-toxic catalysts, energy efficiency. |
Advanced Computational Chemistry Applications
Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at an atomic level, offering insights that can guide experimental work. ajchem-a.com For this compound, advanced computational methods can be applied to predict its structure, reactivity, and interactions with biological targets, thereby accelerating its development for various applications.
Emerging computational research avenues for this compound include:
Density Functional Theory (DFT) Studies: DFT calculations can provide detailed information about the electronic structure, molecular geometry, and vibrational frequencies of this compound. researchgate.net This can help in understanding its reactivity and spectroscopic properties.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound in different environments, such as in aqueous solution. tandfonline.com This is crucial for understanding its behavior in biological systems and for designing molecules with specific binding properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing QSAR models for derivatives of this compound, it may be possible to predict the activity of new compounds and to design more potent molecules. nih.gov
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. researchgate.netresearchgate.net A pharmacophore model for this compound could be used to screen large databases of virtual compounds to identify new molecules with similar potential biological activities. frontiersin.org
| Computational Method | Predicted Properties/Applications |
|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. |
| Molecular Dynamics (MD) | Conformational analysis, solvation effects, binding interactions. |
| QSAR | Prediction of biological activity, lead optimization. |
| Pharmacophore Modeling | Virtual screening, identification of new bioactive compounds. |
Identification of New Biological Targets and Pathways
While the biological activities of many amide-containing compounds are well-documented, the specific biological targets and pathways modulated by this compound remain an open area for investigation. The presence of both a hydroxyl and an amide group suggests the potential for diverse biological interactions.
Future research in this area should focus on:
Broad-Spectrum Biological Screening: Systematic screening of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications.
Enzyme Inhibition Studies: The structural similarity of this compound to substrates of various enzymes suggests its potential as an enzyme inhibitor. For example, hydroxamic acids, which are N-hydroxy amides, are known inhibitors of metalloenzymes. acs.org Investigating the inhibitory activity of this compound against classes of enzymes such as proteases or histone deacetylases could be a fruitful avenue of research.
Exploration of Amide Isosteres: Replacing the amide bond in known bioactive molecules with bioisosteres is a common strategy in medicinal chemistry to improve pharmacokinetic properties. semanticscholar.org Conversely, identifying known drugs where this compound could act as a novel scaffold or fragment could lead to the discovery of new drug candidates. The amide functionality is a key component of the pharmacophore for many drugs. nih.gov
Applications in Advanced Materials Science and Polymer Engineering
The bifunctional nature of this compound, with its hydroxyl and amide groups, makes it an attractive building block for the synthesis of novel polymers with tailored properties. The incorporation of such monomers can introduce desirable characteristics like biodegradability, improved mechanical properties, and functionality.
Emerging applications in materials science and polymer engineering include:
Biodegradable Poly(ester amides): Poly(ester amides) are a class of biodegradable polymers that combine the favorable mechanical properties of polyamides with the biodegradability of polyesters. rsc.orguc.ptmdpi.com this compound could be used as a monomer in the synthesis of novel poly(ester amides) with tunable degradation rates and mechanical strengths for biomedical applications such as sutures and drug delivery systems. nih.govgoogle.com
Functional Hydrogels: Hydrogels are cross-linked polymer networks that can absorb large amounts of water. nih.gov The hydroxyl group of this compound could be utilized as a site for cross-linking or for the attachment of other functional molecules to create smart hydrogels that respond to specific stimuli. rsc.orgyoutube.com The amide groups can contribute to the mechanical strength and stability of the hydrogel network through hydrogen bonding. rsc.org
Self-Assembling Materials: The ability of the amide and hydroxyl groups to form hydrogen bonds could be exploited to design self-assembling systems. Peptoids containing N-hydroxy amides have been shown to form unique sheet-like structures through intermolecular hydrogen bonding. nih.gov Similar principles could be applied to this compound derivatives to create novel supramolecular materials.
| Material Type | Potential Role of this compound | Potential Applications |
|---|---|---|
| Poly(ester amides) | Monomer to introduce biodegradability and functionality. | Medical implants, drug delivery vehicles, tissue engineering scaffolds. |
| Hydrogels | Monomer or cross-linker to enhance mechanical properties and provide functional handles. | Drug delivery, wound healing, soft robotics. |
| Self-Assembling Materials | Building block for supramolecular structures via hydrogen bonding. | Nanosensors, smart coatings, molecular electronics. |
Q & A
Q. How can researchers identify high-quality literature on this compound for hypothesis development?
- Guidance :
- Prioritize peer-reviewed journals indexed in PubMed, Scopus, or Web of Science. Avoid predatory journals lacking impact factors.
- Cross-reference synthesis protocols with authoritative sources (e.g., EPA DSSTox, ECHA) for regulatory compliance .
- Use citation management tools (EndNote, Zotero) to track primary vs. secondary sources .
Q. What ethical guidelines apply to studies involving this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
